N-(1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include diazo-coupling, Knoevenagel condensation, and Biginelli reaction. These methods are optimized for high yield and purity, and may involve the use of microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, chloroform, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield benzothiazole-2-carboxylic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of bacterial enzymes, leading to the death of bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide include other benzothiazole derivatives such as:
- N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides
- 6-chloro-N-(6-(2-chlorophenyl)-[1,2,4]triazolo thiadiazol-3-yl)benzo[d]thiazol-2-amine
- N’-(1,3-benzothiazol-2-yl)-arylamides .
Uniqueness
This compound is unique due to its specific structure, which includes the triethoxybenzamide moiety. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H22N2O4S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C20H22N2O4S/c1-4-24-15-11-13(12-16(25-5-2)18(15)26-6-3)19(23)22-20-21-14-9-7-8-10-17(14)27-20/h7-12H,4-6H2,1-3H3,(H,21,22,23) |
InChI Key |
QVGSFVSRQMJUQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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